

# An In-depth Technical Guide to Glyoxal bis(diallyl acetal)

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## Compound of Interest

Compound Name: Glyoxal bis(diallyl acetal)

Cat. No.: B099651

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glyoxal bis(diallyl acetal)**, a versatile chemical intermediate. The document details its chemical and physical properties, a generalized synthesis protocol, and its applications, with a focus on data relevant to professionals in research and development.

## Core Molecular Information

**Glyoxal bis(diallyl acetal)**, also known by its systematic IUPAC name 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, is an organic compound recognized for its utility as a synthetic building block and cross-linking agent.<sup>[1][2]</sup> Its fundamental molecular details are:

- Molecular Formula: C<sub>14</sub>H<sub>22</sub>O<sub>4</sub><sup>[3][4][5]</sup>
- Molecular Weight: 254.32 g/mol <sup>[3][4][5]</sup>

## Chemical and Physical Properties

The properties of **Glyoxal bis(diallyl acetal)** are summarized in the tables below, providing key data for laboratory and industrial applications.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	16646-44-9[6]
EC Number	240-692-3[6]
Synonyms	1,1,2,2-Tetraallyloxyethane, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[5]
Linear Formula	$[-CH(OCH_2CH=CH_2)_2]_2$ [6]
SMILES String	<chem>C=CCOC(OCC=C)C(OCC=C)OCC=C</chem> [6]
InChI Key	BXAAQNFGSQKPDZ-UHFFFAOYSA-N[7][6]

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless to almost colorless clear liquid[5]
Density	1.001 g/mL at 25 °C[2][6]
Boiling Point	155-160 °C at 25 mmHg[2][6]
Refractive Index	n <sub>20/D</sub> 1.4556[6]
Flash Point	113 °C (235.4 °F) - closed cup[6]
Purity	> 90.0 % (GC)[5]

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Glyoxal bis(diallyl acetal)** are not readily available in peer-reviewed literature, a generalized procedure can be derived from patents describing the synthesis of glyoxal diacetals from aqueous glyoxal and alcohols, including alkenyl alcohols.[8][9][10] The acid-catalyzed acetalization is a common and effective method.

### Generalized Experimental Protocol for Acetal Synthesis

The synthesis involves the reaction of an aqueous glyoxal solution with an excess of allyl alcohol in the presence of an acid catalyst. The reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the formation of the diacetal product.

#### Key Reaction Parameters:

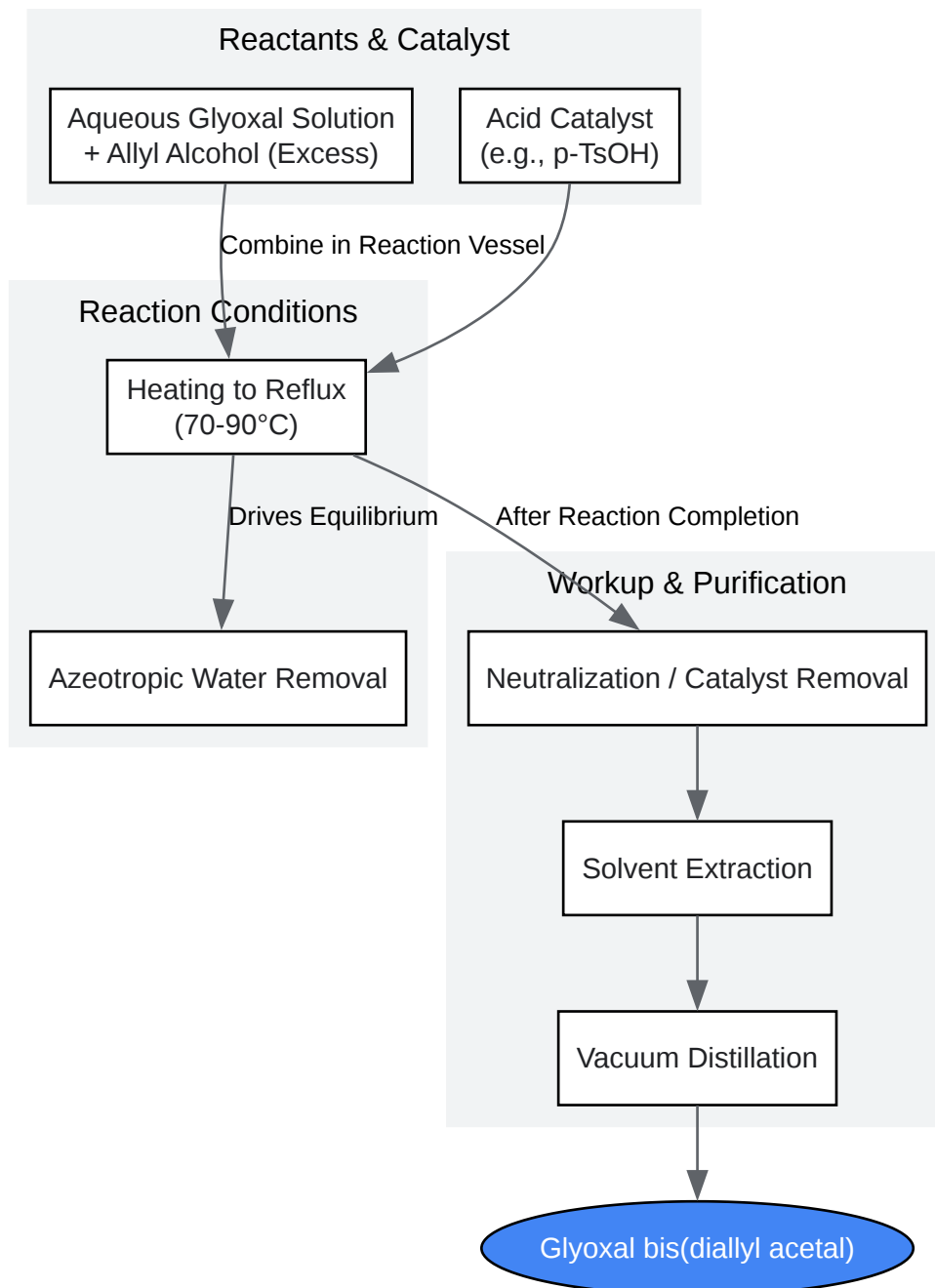
- **Reactants:** 40-75% by weight aqueous glyoxal solution and allyl alcohol.[8]
- **Molar Ratio:** A significant molar excess of alcohol to glyoxal is used, typically ranging from 5:1 to 20:1.[8][11]
- **Catalyst:** An acid catalyst is required. This can be a homogeneous catalyst like p-toluenesulfonic acid or a heterogeneous catalyst such as an acidic ion-exchange resin.[3][8]
- **Temperature:** The reaction is generally heated to reflux, with temperatures ranging from 70 °C to 90 °C.[11]
- **Water Removal:** To drive the reaction to completion, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like benzene or toluene.[3]
- **Reaction Time:** The reaction time can be lengthy, ranging from several hours to over 20 hours, depending on the scale and specific conditions.[3][11]

#### Post-Reaction Workup:

- **Neutralization/Catalyst Removal:** The acid catalyst is either filtered off (if heterogeneous) or neutralized by washing with a basic aqueous solution, such as sodium bicarbonate.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent.
- **Purification:** The final product is purified by distillation under reduced pressure.

Below is a diagram illustrating the generalized workflow for this synthesis.

## Generalized Synthesis Workflow for Glyoxal bis(diallyl acetal)

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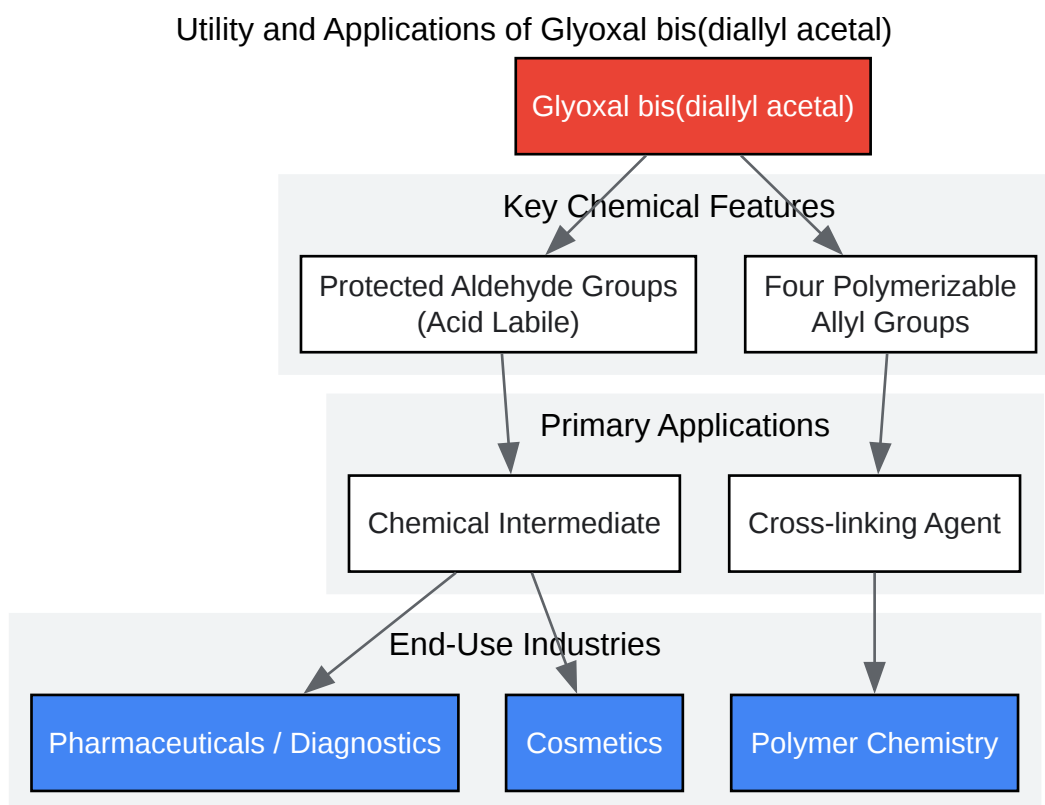
Caption: Generalized Synthesis Workflow

## Applications and Role in Development

**Glyoxal bis(diallyl acetal)** is not an active pharmaceutical ingredient (API) and therefore does not have a known biological signaling pathway. Its primary role in the pharmaceutical and chemical industries is that of a versatile chemical intermediate and a cross-linking agent.

- **Pharmaceutical Synthesis:** It serves as a building block in the synthesis of more complex molecules, including APIs and specialized diagnostic reagents.[1] Its acetal structure can act as a protecting group for the aldehyde functionalities of glyoxal, which can be deprotected under acidic conditions at a later synthetic step.
- **Cosmetics:** In cosmetic formulations, it may be used as a stabilizer or an agent to enhance product texture and efficacy.[1]
- **Polymer Chemistry:** The presence of four allyl groups makes this molecule a potent cross-linking agent.[2] It can be incorporated into polymer chains via polymerization of the allyl double bonds, leading to the formation of cross-linked networks that enhance the mechanical and thermal properties of materials.

The logical relationship of its utility is outlined in the diagram below.



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Caption: Utility and Applications Diagram

## Spectroscopic Data

As of this writing, publicly accessible, peer-reviewed spectroscopic data (such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, or Mass Spectrometry) for **Glyoxal bis(diallyl acetal)** is not available. Researchers are advised to acquire this data experimentally upon synthesis or purchase for compound verification.

## Safety and Handling

**Glyoxal bis(diallyl acetal)** is classified as harmful if swallowed or in contact with skin.<sup>[6]</sup>

- Hazard Statements: H302 + H312 (Harmful if swallowed. Harmful in contact with skin).
- Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves and eyeshields, is recommended.<sup>[6]</sup>
- Storage: It is classified as a combustible liquid and should be stored accordingly.<sup>[6]</sup>

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- To cite this document: BenchChem. [An In-depth Technical Guide to Glyoxal bis(diallyl acetal)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099651#glyoxal-bis-diallyl-acetal-molecular-weight-and-formula]

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